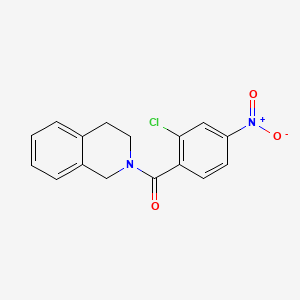![molecular formula C12H11N3O2S2 B5700598 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide, commonly known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTB is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of OTB involves the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. OTB has been shown to inhibit the activation of NF-κB, which is involved in the inflammatory response. OTB has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. OTB has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt pathway.
Biochemical and Physiological Effects
OTB has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. OTB has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. OTB has also been shown to scavenge free radicals and inhibit lipid peroxidation. OTB has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
OTB has several advantages for lab experiments, including its low toxicity and high solubility in water. OTB has been shown to exhibit good stability under various conditions, including high temperature and acidic pH. However, OTB has some limitations for lab experiments, including its relatively low potency compared to other thiadiazole derivatives. OTB also has limited bioavailability, which may limit its potential therapeutic applications.
Zukünftige Richtungen
OTB has several potential future directions for research, including its use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. OTB may also be studied for its potential use as an anti-inflammatory and antioxidant agent. The development of more potent derivatives of OTB may also be explored to improve its therapeutic potential. The use of OTB in combination with other drugs may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
OTB has been synthesized using various methods, including the reaction of 2-mercaptobenzamide with 2-bromoacetone, followed by the reaction with thiosemicarbazide and hydrazine hydrate. Another method involves the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by the reaction with benzoyl chloride. The synthesis of OTB has also been achieved by the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by the reaction with 2-chloro propionyl chloride. These methods have been optimized to improve the yield and purity of OTB.
Wissenschaftliche Forschungsanwendungen
OTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OTB has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. OTB has been shown to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell proliferation, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-8(16)7-18-12-15-14-11(19-12)13-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGMYIWVBFWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)

